(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride

chiral building block asymmetric synthesis stereochemical SAR

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride is a chiral cyclohexylamine derivative featuring a trans-(1R,2R) configured cyclohexane core bearing a primary amine at C-1 and a 3-methylbutoxy (isopentyloxy) ether substituent at C-2, isolated as the hydrochloride salt. The compound carries CAS number 1820579-75-6 for the hydrochloride salt of the defined (1R,2R) enantiomer.

Molecular Formula C11H24ClNO
Molecular Weight 221.77 g/mol
Cat. No. B11730805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride
Molecular FormulaC11H24ClNO
Molecular Weight221.77 g/mol
Structural Identifiers
SMILESCC(C)CCOC1CCCCC1N.Cl
InChIInChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1
InChIKeyQQDBCRXSRYCXDC-NDXYWBNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine Hydrochloride: Structural and Stereochemical Identity for Research Procurement


(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride is a chiral cyclohexylamine derivative featuring a trans-(1R,2R) configured cyclohexane core bearing a primary amine at C-1 and a 3-methylbutoxy (isopentyloxy) ether substituent at C-2, isolated as the hydrochloride salt [1]. The compound carries CAS number 1820579-75-6 for the hydrochloride salt of the defined (1R,2R) enantiomer . It belongs to the broader class of 2-alkoxy-substituted cyclohexanamines, which have been explored as synthetic intermediates for pharmacologically active aminocyclohexyl ether compounds—most notably the approved antiarrhythmic drug vernakalant—as well as chiral building blocks for asymmetric synthesis [2][3]. The hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating its use in biological assay conditions .

Why Generic Substitution of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine Hydrochloride Introduces Experimental Risk


Within the 2-alkoxycyclohexanamine chemical space, multiple structural variables—including stereochemistry at C-1 and C-2 (cis vs. trans), the length and branching of the alkoxy chain, the position of alkoxy substitution on the cyclohexane ring (2- vs. 4-substituted), and the salt form (free base vs. hydrochloride)—simultaneously and interdependently influence critical experimental parameters: lipophilicity (LogP), aqueous solubility, conformational preference, hydrogen-bonding capacity, and molecular recognition by biological targets . Substitution of the target compound with its (1R,2S)-cis diastereomer, the 4-substituted regioisomer, a shorter-chain alkoxy analog (e.g., 2-methoxy or 2-ethoxy), or the racemic non-stereodefined form will alter one or more of these parameters, potentially invalidating SAR conclusions, reducing reproducibility, or confounding biological assay results [1].

Quantitative Differential Evidence for (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine Hydrochloride vs. Structural Analogs


Stereochemical Configuration: Trans-(1R,2R) Defined Enantiomer vs. Cis-(1R,2S) Diastereomer or Racemic Mixtures

The target compound possesses the trans-(1R,2R) absolute configuration, a stereochemical arrangement that places the 3-methylbutoxy substituent and the primary amine in a diequatorial orientation on the cyclohexane ring. This contrasts with the cis-(1R,2S) diastereomer, where one substituent occupies an axial position, fundamentally altering the spatial presentation of pharmacophoric groups . In the synthesis of homochiral cis-2-alkoxycyclohexanamines via asymmetric reductive amination, enantiomeric excess values ranging from 95% to >99% have been demonstrated, establishing that stereochemical purity at these centers is both achievable and analytically verifiable [1]. The trans-(1R,2R) configuration is specifically recited in patents claiming aminocyclohexyl ether compounds as therapeutic agents (e.g., the vernakalant family), indicating that this particular stereochemistry is functionally relevant for ion channel pharmacology [2]. Procurement of the racemic or cis-diastereomeric form would introduce a different stereochemical entity with distinct three-dimensional geometry.

chiral building block asymmetric synthesis stereochemical SAR

Alkoxy Chain Identity: 3-Methylbutoxy (Isopentyloxy) vs. Shorter-Chain Alkoxy Analogs (Methoxy, Ethoxy, Isopropoxy)

The 3-methylbutoxy (isopentyloxy, -O-(CH₂)₂-CH(CH₃)₂) substituent confers a computed LogP of approximately 2.32–2.72 (depending on salt form and computational method) to the target compound . This represents a substantial increase in lipophilicity relative to the 2-methoxy analog (predicted LogP ~1.0–1.3 for the free base) and the 2-ethoxy analog (boiling point 196.2°C at 760 mmHg; predicted LogP ~1.5–1.8) . The 3-methylbutoxy chain contains five carbon atoms with a branched isopentyl motif, providing greater hydrophobic surface area and conformational flexibility (4 rotatable bonds in the ether chain alone) compared to the methoxy (1 rotatable bond) and ethoxy (2 rotatable bonds) analogs. This difference in LogP of approximately 1.0–1.5 log units translates to a predicted 10- to 30-fold increase in octanol/water partition coefficient, which directly affects membrane permeability, protein binding, and pharmacokinetic distribution profile in biological systems [1]. Among commercially available 2-alkoxycyclohexanamine variants, the isopentyloxy group represents a deliberately chosen balance point between excessive hydrophilicity (short chains) and excessive lipophilicity (longer unbranched chains such as n-hexyloxy or n-octyloxy).

lipophilicity optimization membrane permeability QSPR

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Aqueous Solubility and Handling

The hydrochloride salt form of the target compound (CAS 1820579-75-6 for the (1R,2R) enantiomer; CAS 1423027-77-3 for the racemic form) provides protonation of the primary amine (pKa ~10.6 for the conjugate acid of unsubstituted cyclohexylamine [1]), rendering the molecule ionic at physiological pH and substantially increasing aqueous solubility relative to the neutral free base (CAS 1820579-74-5) . The protonated ammonium species also eliminates the nucleophilic reactivity of the free amine, improving storage stability and reducing undesired side reactions during synthetic transformations. The free base form, in contrast, is a neutral, lipophilic amine that may exhibit limited solubility in aqueous buffers (pH 7.4), potentially leading to precipitation in biological assay media and confounding dose-response measurements. For procurement decisions, the hydrochloride salt offers distinct advantages: (i) it is a crystalline solid amenable to accurate weighing and formulation, (ii) its molecular weight (221.77 g/mol) is precisely defined, enabling accurate molarity calculations for dose-response studies, and (iii) its enhanced aqueous solubility reduces or eliminates the need for DMSO as a co-solvent in biological assays, avoiding DMSO-associated artifacts [2].

aqueous solubility salt selection bioassay compatibility

Substitution Position: 2-Alkoxy vs. 4-Alkoxy Regioisomer for Pharmacophoric Geometry

The target compound bears the 3-methylbutoxy substituent at the C-2 position of the cyclohexane ring, positioning the ether oxygen in a 1,2-relationship with the primary amine. This vicinal amino-ether arrangement enables intramolecular hydrogen bonding between the ammonium NH and the ether oxygen, as well as potential bidentate metal chelation, which can influence conformational preferences and molecular recognition [1]. The corresponding 4-substituted regioisomer—(1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride (CAS 2031242-58-5)—places the alkoxy group in a 1,4-relationship with the amine, eliminating the possibility of intramolecular hydrogen bonding and presenting the amine and ether pharmacophoric elements at opposite ends of the cyclohexane scaffold [2]. This regiochemical difference fundamentally alters the three-dimensional spatial relationship between the hydrogen-bond donor (amine) and hydrogen-bond acceptor (ether oxygen), which may critically impact binding to targets that require a specific donor-acceptor distance. The 2-substituted regioisomer also generates a chiral center at C-2 (in addition to C-1), which is absent in symmetrically 4-substituted variants, providing an additional element of stereochemical diversity for SAR exploration .

regiochemistry pharmacophore geometry structure-activity relationship

Purity and Characterization: Vendor-Specified Purity Levels and Analytical Documentation

The target compound is commercially available from multiple reputable vendors with specified purity levels. The free base form (CAS 1820579-74-5) is offered at 95% purity by Leyan , while the racemic free base (CAS 1038320-57-8) is available from Fluorochem at 98% purity with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) and handling precautions . The hydrochloride salt is stocked by Enamine (EN300-117955, CAS 1423027-77-3) at 95% purity with defined storage conditions (+4°C) and transport classification , and by AK Scientific at 95% purity with long-term storage guidance . This multi-vendor availability with documented purity specifications enables procurement benchmarking. In contrast, the (1R,2S)-cis diastereomer and certain non-commercial alkoxy variants have limited vendor representation and may lack batch-specific certificates of analysis, introducing uncertainty in experimental reproducibility. The availability of the target compound from Enamine—a major building block supplier with established quality systems—provides batch-to-batch consistency critical for long-term research programs .

chemical purity quality control reproducibility

Patent and Literature Context: Structural Relationship to the Cardiome/Correvio Aminocyclohexyl Ether Pharmacophore

The trans-(1R,2R)-aminocyclohexyl ether scaffold embodied by the target compound is the core structural motif of a significant patent estate held originally by Cardiome Pharma Corp. and subsequently by Correvio International Sàrl, encompassing the marketed antiarrhythmic drug vernakalant (BRINAVESS®) [1][2]. Multiple granted patents (US 9,586,899 B2; EP 1828099 B1; EP 1560812 B1) explicitly claim methods for preparing stereoisomerically pure trans-(1R,2R)-aminocyclohexyl ether compounds and their therapeutic uses for cardiac arrhythmia [3][4]. While the target compound itself (bearing a 3-methylbutoxy group rather than the 3,4-dimethoxyphenethoxy group of vernakalant) is not a known drug substance, its trans-(1R,2R)-2-alkoxycyclohexanamine architecture places it within the same chemotype space as a clinically validated pharmacophore. This patent and clinical context provides confidence that the trans-(1R,2R) configuration is pharmacologically relevant and synthetically accessible with high stereochemical fidelity. Compounds outside this stereochemical series (e.g., cis diastereomers, 4-substituted regioisomers) fall outside the core claims of the Cardiome/Correvio patent portfolio, reflecting their distinct pharmacological profile [3].

patent landscape vernakalant antiarrhythmic pharmacophore

Recommended Research and Industrial Application Scenarios for (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine Hydrochloride


Chiral Building Block for Asymmetric Synthesis of Aminocyclohexyl Ether-Derived Drug Candidates

The trans-(1R,2R) stereochemistry and the 3-methylbutoxy substituent make this compound a versatile chiral intermediate for constructing more complex aminocyclohexyl ether derivatives. The primary amine can be elaborated via reductive amination, amide coupling, or N-alkylation with retention of stereochemical integrity at C-1 and C-2 [1]. The defined (1R,2R) configuration ensures that downstream products inherit a single, known enantiomeric form, which is critical for chiral drug candidates where the opposite enantiomer may exhibit distinct (and potentially adverse) pharmacology [2]. The 3-methylbutoxy chain provides a moderate lipophilicity window suitable for generating lead compounds with balanced physicochemical properties, as demonstrated by the clinical success of vernakalant, which shares the trans-(1R,2R)-aminocyclohexyl ether core [3].

Lipophilicity-Dependent Pharmacological Profiling in CNS or Membrane Protein Target Programs

With a computed LogP of approximately 2.3–2.7, the target compound occupies a lipophilicity range associated with favorable blood-brain barrier permeability (typically LogP 2–4 for CNS-penetrant small molecules) while avoiding excessive lipophilicity (LogP >5) that often correlates with poor solubility, high metabolic clearance, and promiscuous off-target binding [1][2]. This property profile makes it a suitable scaffold for CNS-targeted medicinal chemistry campaigns, particularly those aimed at ion channels (e.g., NMDA receptors, voltage-gated sodium/potassium channels) where aminocyclohexyl ethers have established pharmacological precedent [3]. The hydrochloride salt form ensures aqueous solubility in in vitro electrophysiology buffers, enabling accurate concentration-response measurements .

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies of 2-Alkoxycyclohexanamine Series

In systematic SAR campaigns exploring the effect of alkoxy chain length, branching, and stereochemistry on biological activity, the (1R,2R)-3-methylbutoxy variant serves as a key reference point within a homologous series (e.g., methoxy → ethoxy → isopropoxy → isopentyloxy → cyclopentyloxy). Its branched five-carbon chain introduces steric bulk and conformational flexibility distinct from both shorter linear chains and cyclic alkoxy groups (e.g., cyclopentyloxy, CAS 1247863-74-6) [1]. Comparative evaluation of this compound alongside its analogs enables the deconvolution of lipophilicity-driven effects from specific steric or conformational contributions to target binding, as has been demonstrated in QSAR analyses of arylcyclohexylamine series where molar refractivity and chain length independently correlate with biological activity [2].

Process Chemistry Development: Reference Standard for Stereochemical Method Validation

Given the established asymmetric synthesis methodology for cis-2-alkoxycyclohexanamines achieving ee ≥95–99% [1], and the patent literature describing stereoselective routes to trans-(1R,2R)-aminocyclohexyl ethers [2], this compound can serve as an analytical reference standard for developing and validating novel stereoselective synthetic methods. Its well-defined stereochemistry (verifiable by ¹³C NMR chemical shift differentiation [3]) and commercial availability at documented purity (95–98%) make it suitable as a positive control for chiral HPLC method development, enantiomeric excess determination, and absolute configuration assignment by comparison of optical rotation or CD spectra with known values [1].

Quote Request

Request a Quote for (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.